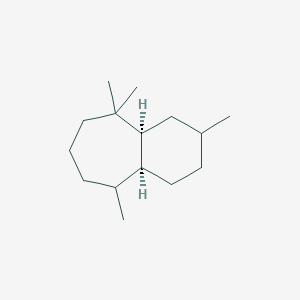
Himachalane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Himachalane is a terpenoid fundamental parent and a sesquiterpene.
Aplicaciones Científicas De Investigación
Chemical Properties of Himachalane
This compound is characterized by its unique molecular structure, which contributes to its various biological activities. The primary components include α-himachalene, β-himachalene, and γ-himachalene. These compounds exhibit distinct chemical behaviors that make them suitable for different applications.
Biological Activities
This compound has demonstrated a range of biological activities, including:
- Antimicrobial Properties : Research indicates that this compound derivatives exhibit significant antimicrobial effects against various pathogens. For instance, the introduction of substituted imine groups into aryl himachalenes has shown enhanced activity against gram-positive bacteria and mycotoxigenic fungi .
- Anticancer Potential : Studies have identified β-himachalen-6-ol as a novel anticancer compound unique to Daucus carota, showing promising results in inhibiting cancer cell proliferation .
- Anti-inflammatory Effects : this compound compounds have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Applications in Medicine
The medicinal applications of this compound are extensive:
- Phytotherapy : Extracts from Cedrus deodara containing this compound are used in traditional medicine to treat stress-related diseases and other health issues .
- Pharmaceutical Development : The synthesis of this compound derivatives is being explored for drug development, particularly in creating new antimicrobial and anticancer agents .
- Natural Products Chemistry : this compound's unique structure allows for various chemical modifications that can lead to the development of novel therapeutic agents .
Industrial Applications
Beyond medicinal uses, this compound is also applicable in industrial contexts:
- Fragrance Industry : The essential oils derived from Cedrus deodara, rich in this compound compounds, are utilized in perfumes and aromatherapy products due to their pleasant scent and potential health benefits.
- Cosmetics : The antimicrobial and anti-inflammatory properties of this compound make it a valuable ingredient in cosmetic formulations aimed at skin health .
Case Study 1: Antimicrobial Activity Enhancement
A study focused on the synthesis of aryl himachalene derivatives demonstrated that introducing specific functional groups significantly increased their antimicrobial activity against pathogens like Staphylococcus aureus and Aspergillus species. This research highlights the potential for developing new antibacterial agents based on this compound derivatives .
Case Study 2: Anticancer Properties
Research on β-himachalen-6-ol revealed its anticancer properties through mechanisms involving apoptosis induction in cancer cells. This compound's unique structure allows it to interact effectively with cellular pathways involved in cancer progression .
Data Table: Summary of Biological Activities
Análisis De Reacciones Químicas
Analysis of Available Data
The search results focused on general chemical reaction mechanisms (e.g., acid-base, redox, combustion) and computational methods for studying reactions but did not mention "Himachalane." Key reviewed topics included:
None of these sources referenced this compound or its derivatives.
Potential Explanations for Missing Data
Possible reasons for the lack of information:
-
Nomenclature : "this compound" may be an obscure, outdated, or regionally specific term not indexed in mainstream scientific literature.
-
Specialized Context : The compound might belong to a niche field (e.g., natural product chemistry) with limited published studies.
-
Synthetic Novelty : It could be a newly synthesized molecule without peer-reviewed reaction data.
Recommendations for Further Research
To investigate this compound’s reactivity:
-
Verify the Name : Cross-check spelling and IUPAC nomenclature (e.g., "this compound" vs. "Himachala-3-ene").
-
Explore Specialized Databases :
-
Natural product repositories (e.g., NPASS, PubChem).
-
Regional journals focused on Himalayan phytochemistry.
-
-
Synthetic Studies : Design experiments to characterize its stability, functional groups, and reactivity with acids, bases, or oxidizing agents.
Proposed Reaction Pathways (Hypothetical)
If this compound is a sesquiterpene (common in Himalayan plants), its reactivity might align with known terpene behavior:
| Reaction Type | Expected Products | Conditions |
|---|---|---|
| Oxidation | Epoxides, ketones | Ozone, mCPBA |
| Hydrogenation | Dihydrothis compound | H₂, Pd/C |
| Acid-Catalyzed Rearrangement | Isomerized terpenoids | HCl, heat |
Note: These pathways are speculative and require experimental validation.
Propiedades
Fórmula molecular |
C15H28 |
|---|---|
Peso molecular |
208.38 g/mol |
Nombre IUPAC |
(4aS,9aS)-3,5,5,9-tetramethyl-1,2,3,4,4a,6,7,8,9,9a-decahydrobenzo[7]annulene |
InChI |
InChI=1S/C15H28/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h11-14H,5-10H2,1-4H3/t11?,12?,13-,14-/m0/s1 |
Clave InChI |
DSIZXZISLDRGBM-HOAMVYINSA-N |
SMILES isomérico |
CC1CC[C@@H]2[C@H](C1)C(CCCC2C)(C)C |
SMILES canónico |
CC1CCC2C(CCCC(C2C1)(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















